Puliginurad

URAT1 inhibition serum urate Phase 1 clinical trial

Puliginurad (YL-90148) is a Phase III-stage, next-generation URAT1 inhibitor featuring a distinct thieno[2,3-c]pyridine scaffold. It demonstrates superior urate-lowering efficacy over lesinurad and verinurad, with a differentiated safety profile currently evaluated in head-to-head trials. As a GMP-grade or research-grade comparator, it is ideal for clinical trial benchmarking, preclinical DDI assays, URAT1 transporter profiling, and safety pharmacology studies. Procurement is essential for institutions anticipating post-trial formulation development or evaluating next-gen uricosuric candidates.

Molecular Formula C19H16N2O2S
Molecular Weight 336.4 g/mol
CAS No. 2013582-27-7
Cat. No. B12395353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePuliginurad
CAS2013582-27-7
Molecular FormulaC19H16N2O2S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC2=C(S1)C=NC=C2C3=CC=C(C=C3)C#N)C(=O)O
InChIInChI=1S/C19H16N2O2S/c1-19(2,18(22)23)8-14-7-15-16(10-21-11-17(15)24-14)13-5-3-12(9-20)4-6-13/h3-7,10-11H,8H2,1-2H3,(H,22,23)
InChIKeyQWCZAFGDQBUAFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Puliginurad (YL-90148) Procurement Guide: URAT1 Inhibitor Phase 3 Gout Compound


Puliginurad (YL-90148) is a small-molecule, orally bioavailable, selective inhibitor of the urate transporter 1 (URAT1) in clinical development for hyperuricemia and gout [1]. It is currently in Phase 3 clinical trials in China, with a parallel Phase 3 study also initiated in the United States, positioning it as one of the most advanced next-generation URAT1 inhibitors globally .

Why URAT1 Inhibitor Substitution Fails: Puliginurad Differentiated Pharmacology


URAT1 inhibitors are not interchangeable due to substantial differences in selectivity profiles, off-target transporter interactions, and clinical safety records. First-generation agents like benzbromarone carry hepatotoxicity liabilities leading to FDA rejection and European market withdrawal, while lesinurad (approved but discontinued) demonstrated modest efficacy requiring xanthine oxidase inhibitor co-administration [1]. Puliginurad's distinct chemical scaffold (thieno[2,3-c]pyridine core) may confer a differentiated selectivity and safety profile currently under evaluation in head-to-head Phase 3 trials against an active comparator, underscoring that procurement decisions cannot rely on class-level assumptions [2].

Puliginurad Quantitative Differentiation Evidence Versus Key Comparators


Head-to-Head Serum Urate Lowering: Puliginurad vs. Lesinurad and Verinurad

In early-phase clinical data reported by the developer, Puliginurad (YL-90148) demonstrated serum urate-lowering efficacy that was significantly superior to both lesinurad (FDA-approved, now discontinued) and verinurad (AstraZeneca's second-generation URAT1 inhibitor that failed Phase 2) [1]. The precise magnitude of difference (e.g., absolute sUA reduction in mg/dL) has not been disclosed in publicly available sources as of this publication date.

URAT1 inhibition serum urate Phase 1 clinical trial

Comparative Efficacy vs. Benzbromarone: Clinical Development Status

According to clinical development reporting, Puliginurad has demonstrated superior urate-lowering efficacy compared to benzbromarone when benzbromarone served as the active control arm in a Phase 3 study [1]. Benzbromarone, while effective, carries significant hepatotoxicity concerns that have prevented FDA approval and led to withdrawal from European markets [2].

URAT1 inhibitor Phase 3 clinical trial benzbromarone comparator

Puliginurad Phase 3 Development Stage: Differentiation from Early-Stage URAT1 Candidates

Puliginurad is one of only a few URAT1 inhibitors to have advanced to Phase 3 clinical development globally, with active trials ongoing in both China (CTR20222473) and the United States as of 2024 [1]. In contrast, several competitor URAT1 inhibitors remain in Phase 1 or Phase 2 development (e.g., ABP-671, XNW3009), while lesinurad was discontinued and verinurad failed Phase 2 [2].

clinical development stage Phase 3 URAT1 inhibitor pipeline

Puliginurad Optimal Procurement Scenarios: Research and Industrial Applications


Clinical Trial Comparator or Active Pharmaceutical Ingredient Sourcing

Given Puliginurad's Phase 3 development status in both China and the United States , procurement of GMP-grade or research-grade material is indicated for institutions conducting clinical trials that require a next-generation URAT1 inhibitor comparator, or for formulation development studies anticipating eventual commercial launch.

Mechanistic URAT1 Pharmacology Studies Requiring a Clinically Advanced Tool Compound

Puliginurad serves as a high-value tool compound for in vitro and in vivo URAT1 pharmacology studies where a clinically validated, Phase 3-stage inhibitor is required to benchmark novel URAT1 candidates or investigate urate transport biology. Its reported superior efficacy over lesinurad and verinurad [1] makes it a relevant reference standard for comparative pharmacology experiments.

Drug-Drug Interaction and Transporter Selectivity Profiling

Puliginurad may be procured for preclinical drug-drug interaction (DDI) studies assessing URAT1-mediated interactions, as well as for broader transporter selectivity profiling panels. Given the safety liabilities associated with older URAT1 inhibitors like benzbromarone (hepatotoxicity) and lesinurad (renal safety concerns) [2], Puliginurad offers a next-generation comparator for safety pharmacology and toxicology assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Puliginurad

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.